molecular formula C6H10ClF3N2O B1380999 1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride CAS No. 1613690-18-8

1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride

Cat. No.: B1380999
CAS No.: 1613690-18-8
M. Wt: 218.6 g/mol
InChI Key: VFSSTCBFFQRJMR-UHFFFAOYSA-N
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Description

1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C6H10ClF3N2O and a molecular weight of 218.6 g/mol. This compound has gained attention in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride involves several steps:

    Starting Materials: The synthesis begins with the reaction of 2,4,6-trifluorobenzoic acid with acetic anhydride to form 2,4,6-trifluorophenylacetic acid.

    Intermediate Formation: The 2,4,6-trifluorophenylacetic acid is then reacted with 2-aminoacetic acid in the presence of sodium carbonate to produce 2-amino-N-(2,2,2-trifluoroethyl)acetic acid.

    Final Product: The 2-amino-N-(2,2,2-trifluoroethyl)acetic acid is treated with hydrochloric acid to yield this compound.

Chemical Reactions Analysis

1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Condensation Reactions: This compound can react with hydrolyzates and condensing agents in a solvent medium, leading to the formation of complex molecules such as fluralaner.

    Oxidation and Reduction:

Scientific Research Applications

1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of fluorine-containing compounds.

    Biology: The compound is studied for its potential biological activities, including its role in the synthesis of bioactive molecules.

    Medicine: It is involved in the development of pharmaceutical compounds, such as fluralaner, which is effective against various parasites in animals.

    Industry: The compound’s unique properties make it valuable in the production of functional materials and other industrial applications.

Mechanism of Action

The mechanism of action of 1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the synthesis of fluralaner, the compound plays a critical role in the structure and function of the final product, which is highly effective against parasites . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride can be compared with other similar compounds, such as:

    2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: This compound has a similar trifluoroethyl group but differs in its overall structure and applications.

    2,2,2-Trifluoroethylamine: This compound contains the trifluoroethyl group and is used in various chemical reactions and applications.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

1-amino-N-(2,2,2-trifluoroethyl)cyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)3-11-4(12)5(10)1-2-5;/h1-3,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSSTCBFFQRJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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